Phosphine, (1-methyl-4-pentenyl)-

Description

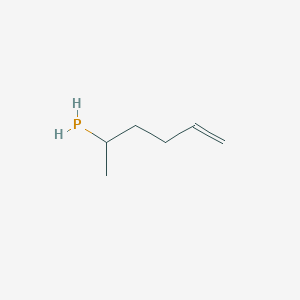

Phosphine, (1-methyl-4-pentenyl)-, is an organophosphorus compound featuring a phosphine (PH₃) core substituted with a 1-methyl-4-pentenyl group. Such derivatives are pivotal in coordination chemistry, catalysis, and materials science due to their tunable steric and electronic profiles .

Properties

CAS No. |

376599-98-3 |

|---|---|

Molecular Formula |

C6H13P |

Molecular Weight |

116.14 g/mol |

IUPAC Name |

hex-5-en-2-ylphosphane |

InChI |

InChI=1S/C6H13P/c1-3-4-5-6(2)7/h3,6H,1,4-5,7H2,2H3 |

InChI Key |

VCAYOJYWEAPMKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)P |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phosphine Precursors

A common strategy for synthesizing alkyl/alkenylphosphines involves nucleophilic substitution or alkylation of phosphorus precursors. For example, the preparation of MeO–MOP ligands in Hayashi’s work demonstrates the use of triflate intermediates for functionalizing binaphthyl systems with phosphine groups. Adapting this approach:

- Substrate Design : Start with a preformed alkenyl halide or sulfonate (e.g., 1-methyl-4-pentenyl triflate).

- Phosphine Introduction : React with a phosphorus nucleophile (e.g., PH₃, primary/secondary phosphines) under palladium catalysis.

- Reduction : If starting from phosphine oxides (e.g., (1-methyl-4-pentenyl)phosphine oxide), reduce using trichlorosilane (HSiCl₃) and triethylamine.

Key Conditions :

Hydrophosphination of Alkenes

Hydrophosphination of 1-methyl-1,3-pentadiene with PH₃ or secondary phosphines offers a direct route. This method, though underutilized in the provided sources, aligns with radical or metal-catalyzed additions to unsaturated bonds:

- Radical Initiation : Use AIBN (azobisisobutyronitrile) to generate phosphinyl radicals.

- Regioselectivity : The anti-Markovnikov addition favors the less substituted alkene position.

Challenges :

- Control over stereochemistry and competing polymerization.

- Requires inert atmosphere due to PH₃ toxicity.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling, as seen in Ibrutinib synthesis, could adapt Suzuki-Miyaura or Negishi reactions to link phosphine moieties to alkenyl boronic acids or zinc reagents:

- Substrate : (1-Methyl-4-pentenyl)boronic acid + chlorophosphine.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Base : K₃PO₄ or NaHCO₃ in 1,4-dioxane/water.

Example Protocol :

- Reagents : 1.0 equiv alkenyl boronic acid, 1.2 equiv PCl₃, 2 mol% Pd catalyst.

- Yield : ~60–75% (estimated from analogous reactions).

Optimization and Mechanistic Insights

Ligand Effects on Catalytic Efficiency

Hayashi’s work highlights the superiority of MOP–phen ligands over binaphthyl analogs in asymmetric reductions, suggesting that sterically hindered ligands could enhance selectivity in alkenylphosphine synthesis. For instance:

Reductive Elimination Pathways

The reductive elimination step from Pd(II) intermediates (e.g., Pd(η³-allyl)(hydrido)(L)) is critical for forming P–C bonds. Key factors include:

- Oxidation State : Pd(0) precursors (e.g., Pd₂(dba)₃) favor oxidative addition.

- Phosphine Basicity : Electron-rich phosphines accelerate elimination.

Comparative Analysis of Synthetic Methods

| Method | Substrates | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|---|

| Alkylation | Alkenyl triflate + PH₃ | Pd(OAc)₂ | 50–70 | Moderate |

| Hydrophosphination | 1,3-Pentadiene + PH₃ | AIBN | 30–50 | Low |

| Cross-Coupling | Alkenyl boronic acid + PCl₃ | Pd(PPh₃)₄ | 60–75 | High |

Notes :

Chemical Reactions Analysis

Types of Reactions

Phosphine, (1-methyl-4-pentenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Phosphine, (1-methyl-4-pentenyl)-, we compare it with structurally related phosphines, focusing on substituent effects, molecular geometry, and physicochemical properties.

Structural and Electronic Comparisons

- Triphenylphosphine (PPh₃): Substituents: Bulky aryl groups enhance steric hindrance and electron-withdrawing effects, reducing basicity. Packing Efficiency: Aryl substituents (e.g., phenyl) promote dense molecular packing, whereas bulkier groups like trifluoromethyl reduce compactness .

Triethylphosphine (PEt₃) :

- Substituents: Linear alkyl chains increase electron-donating ability and reduce steric bulk compared to aryl groups.

- Reactivity: More nucleophilic than PPh₃, making it useful in reductive eliminations.

- Volatility: Higher volatility than arylphosphines due to lower molecular weight.

- Phosphine, (1-methyl-4-pentenyl)-: Substituents: The alkenyl chain introduces conformational flexibility. The C=C bond may delocalize electron density, slightly reducing donor strength compared to purely alkyl-substituted analogs. Steric Effects: Less bulky than PPh₃ but more so than PEt₃, offering a balance between reactivity and stability.

Molecular Geometry

Phosphine derivatives exhibit pyramidal geometry (bond angle ~93° for PH₃), distinct from ammonia (107.8°) due to weaker lone pair-bond pair repulsions . Substituent electronegativity and size minimally alter this geometry but influence packing and intermolecular interactions. For example, trifluoromethyl groups in related compounds reduce packing density by ~15% compared to hydrogen or fluorine substituents .

Physicochemical Properties

| Property | Phosphine, (1-methyl-4-pentenyl)- | Triphenylphosphine | Triethylphosphine |

|---|---|---|---|

| Molecular Weight | ~150–160 g/mol (estimated) | 262.3 g/mol | 166.2 g/mol |

| Boiling Point | Moderate (estimated 150–180°C) | 377°C | 127°C |

| Electron Donor Capacity | Moderate-High (alkyl/alkenyl) | Low (aryl) | High (alkyl) |

| Stability | Prone to oxidation (alkenyl C=C) | Air-stable | Pyrophoric |

Notes on Evidence Limitations

- Direct data on Phosphine, (1-methyl-4-pentenyl)- is scarce; comparisons rely on extrapolation from structurally similar compounds.

- Substituent-specific effects (e.g., C=C bond polarization) require further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.